molecular formula C9H9BrO3 B137784 2-Bromo-3,4-dimethoxybenzaldehyde CAS No. 55171-60-3

2-Bromo-3,4-dimethoxybenzaldehyde

Cat. No. B137784
CAS RN: 55171-60-3
M. Wt: 245.07 g/mol
InChI Key: BWFRHSRQIKGLLM-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethoxybenzaldehyde is a substituted benzaldehyde derivative that is of interest in various chemical syntheses. The presence of bromine and methoxy groups on the benzene ring influences its reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, such as 2-Bromo-3,4-dimethoxybenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This process involves a three-step sequence starting from benzaldehydes, with O-methyloxime serving as a directing group. The subsequent deprotection of substituted 2-bromobenzaldoximes yields the desired 2-bromobenzaldehydes with good overall yields .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes has been studied extensively. For instance, the structural and electronic properties of 2,3-dimethoxybenzaldehyde and its brominated derivatives have been analyzed. Bromine substitution affects the intermolecular interactions, as evidenced by changes in H···H and C···H contacts, and increases in H···Br and Br···Br closed-shell interactions in crystalline arrangements . Although not directly about 2-Bromo-3,4-dimethoxybenzaldehyde, these findings provide insight into how bromine substitution might influence its molecular structure.

Chemical Reactions Analysis

2-Bromobenzaldehydes are versatile intermediates in organic synthesis. They can react with arylhydrazines to form 1-aryl-1H-indazoles in the presence of a palladium catalyst and phosphorus chelating ligands . Additionally, 2-bromobenzaldehydes can undergo unexpected reactions, such as the formation of 2-bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde, which can then be converted into other complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are influenced by their molecular structure. For example, the solubility of these compounds in various solvents can be determined experimentally, and the interactions between solute and solvent molecules can be analyzed using linear solvation energy relationships . The vibrational spectra and molecular conformations of halogenated benzaldehydes have also been studied, providing insights into their stability and reactivity .

Scientific Research Applications

Optical Properties and Nonlinear Optical Responses

  • The bromine substitution in compounds like 2,3-dimethoxybenzaldehyde enhances their nonlinear optical properties. A study by (Aguiar et al., 2022) found that the addition of a bromine atom significantly improves the third-order susceptibility of these compounds, making them potential candidates for nonlinear optical (NLO) material applications.

Synthesis of Complex Molecules

  • 2-Bromo-3,4-dimethoxybenzaldehyde is a key intermediate in the synthesis of various complex molecules. For instance, (Silveira et al., 2009) utilized it for the synthesis of 2-methyltriclisine, an unnatural analog of the azafluoranthene alkaloid triclisine, indicating its importance in synthetic organic chemistry.

Medicinal Chemistry and Drug Synthesis

  • It serves as an intermediate in drug discovery, particularly in the synthesis of novel compounds with potential biological and medicinal applications. For example, (Jie Li et al., 2012) demonstrated its use in creating new chemical entities in medicinal chemistry.

Catalysis and Reaction Mechanisms

  • The compound is also significant in studies exploring catalysis and reaction mechanisms. (Dubost et al., 2011) and (Cho et al., 2004) used derivatives of 2-bromobenzaldehydes in palladium-catalyzed reactions, highlighting the role of such compounds in developing new synthetic methodologies.

Kinetics and Synthesis of Chromene Derivatives

  • In the field of kinetics and synthesis, 2-Bromo-3,4-dimethoxybenzaldehyde plays a role in the creation of chromene derivatives, which are important in the pharmaceutical industry. (Asheri et al., 2016) studied its synthesis and kinetics, contributing to the development of new synthetic routes for medically relevant compounds.

properties

IUPAC Name

2-bromo-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFRHSRQIKGLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347167
Record name 2-Bromo-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4-dimethoxybenzaldehyde

CAS RN

55171-60-3
Record name 2-Bromo-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (commercially available, 24 g, 104 mmol) and K2CO3 (29.4 g, 213 mmol) in DMF (125 ml) was cooled to −10° C. Dimethylsulfate (9.6 ml, 102 mmol) was added, the reaction was warmed to room temperature and stirred overnight. The resulting solution was quenched with water (375 ml) and the resulting suspension stirred overnight. The resulting suspension was filtered and the solid dried in vacuo at 50° C. to give 23.1 g of the subtitle product (91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
LC Raiford, WF Talbot - Journal of the American Chemical Society, 1932 - ACS Publications
Previous work in this Laboratory1 has shown that the interaction of bromine and chlorine derivatives of vanillin with amino compounds is not noticeably hindered unless both positions …
Number of citations: 10 pubs.acs.org
CC Silveira, EL Larghi, SR Mendes, ABJ Bracca… - 2009 - Wiley Online Library
The synthesis of 2‐methyltriclisine, an unnatural analog of the azafluoranthene alkaloid triclisine, is reported. The synthesis was achieved in 10 steps and 21 % overall yield from 2‐…
AK Sinhababu, RT Borchardt - The Journal of Organic Chemistry, 1983 - ACS Publications
General method for the synthesis of phthalaldehydic acids and phthalides from o-bromobenzaldehydes via ortho-lithiated aminoalko Page 1 2356 J. Org. Chem. 2356-2360 (M+, 72),…
Number of citations: 83 pubs.acs.org
K Orito, M Miyazawa, R Kanbayashi… - The Journal of …, 1999 - ACS Publications
6,7,3‘,4‘-Alkoxy-substituted 1-(2‘-bromobenzoyl)-3,4-dihydroisoquinoline methiodides 17 were treated with sodium borohydride in methanol or acetic acid to give erythro-1-(2‘-bromo-α-…
Number of citations: 92 pubs.acs.org
F Carmona-Viglianco, D Zaragoza-Puchol… - Phytochemistry …, 2022 - Elsevier
Norbelladine is the natural precursor of all alkaloids of the Amaryllidaceae family. These compounds have been reported to exert interesting biological activities. Particularly, …
Number of citations: 1 www.sciencedirect.com
R Schütz, S Schmidt, F Bracher - Tetrahedron, 2020 - Elsevier
We have worked out a very short approach to 1-oxoisoquinoline alkaloids starting from readily available 2-bromobenzamides utilizing a 2-ethoxyvinylboronate as a C 2 building block …
Number of citations: 7 www.sciencedirect.com
RF Chapman, GA Swan - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Studies related to the Chemistry of Melanins. Part VW Attempts to Sy nt hesise H yd roxy lat ed B i - i ndol y Is, B i phen y I Page 1 Org. 865 Studies related to the Chemistry of Melanins. …
Number of citations: 13 pubs.rsc.org
PE Ghaly, RM Abou El-Magd, CDM Churchill… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Noscapine, a naturally occurring opium alkaloid, is a widely used antitussive medication. Noscapine has low toxicity and recently it was also found to possess cytotoxic activity which led …
Number of citations: 26 www.ncbi.nlm.nih.gov
Y Ishihara, S Azuma, T Choshi, K Kohno, K Ono… - Tetrahedron, 2011 - Elsevier
Total syntheses of the des-N-methyl (nor) type of benzo[c]phenanthridine alkaloids 1a–f and 19 and benzo[c]phenanthridine alkaloids, chelerythrine (2d), and broussonpapyrine (2f) …
Number of citations: 54 www.sciencedirect.com
T Kim, YJ Kim, KH Jeong, YT Park, H Kwon… - Natural Product …, 2023 - Taylor & Francis
A facile new synthetic method for the preparation of a Type-A 1-arylnaphthalene lactone skeleton was developed and used to synthesise justicidin B and several derivatives. Key …
Number of citations: 2 www.tandfonline.com

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